N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]furan-2-carboxamide
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Overview
Description
N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]furan-2-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzofuran core, which is a fused ring system consisting of a benzene ring and a furan ring, and is further substituted with a chlorobenzoyl group and a furan-2-carboxamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]furan-2-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzofuran core, which can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. The chlorobenzoyl group is then introduced via Friedel-Crafts acylation, using reagents such as aluminum chloride (AlCl3) and 4-chlorobenzoyl chloride. Finally, the furan-2-carboxamide moiety is attached through an amidation reaction, often employing coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to enhance yield and purity. This could include the use of continuous flow reactors for better control over reaction parameters, as well as advanced purification techniques such as recrystallization and chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of specific functional groups.
Substitution: The chlorobenzoyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the chlorine atom under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]furan-2-carboxamide has found applications in various scientific research fields:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it could inhibit the activity of certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]furan-2-carboxamide
- N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]furan-2-carboxamide
- N-[2-(4-nitrobenzoyl)-1-benzofuran-3-yl]furan-2-carboxamide
Uniqueness
N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]furan-2-carboxamide is unique due to the presence of the chlorobenzoyl group, which imparts distinct chemical and biological properties. This substitution can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable molecule for various applications.
Properties
Molecular Formula |
C20H12ClNO4 |
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Molecular Weight |
365.8 g/mol |
IUPAC Name |
N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]furan-2-carboxamide |
InChI |
InChI=1S/C20H12ClNO4/c21-13-9-7-12(8-10-13)18(23)19-17(14-4-1-2-5-15(14)26-19)22-20(24)16-6-3-11-25-16/h1-11H,(H,22,24) |
InChI Key |
BVEMLSQFKADVTM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(O2)C(=O)C3=CC=C(C=C3)Cl)NC(=O)C4=CC=CO4 |
Origin of Product |
United States |
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